

Physical and chemical properties of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylcyclopropyl Cyanide

Cat. No.: B129274

[Get Quote](#)

An In-depth Technical Guide to 2,2-Dimethylcyclopropyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2-Dimethylcyclopropyl Cyanide** (also known as 2,2-dimethylcyclopropane-1-carbonitrile). The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering a consolidated resource for this valuable chemical intermediate.

Chemical Identity and Physical Properties

2,2-Dimethylcyclopropyl cyanide is a colorless to light yellow liquid. It is a cyclopropane derivative characterized by a nitrile functional group and two methyl substituents on the same carbon atom of the cyclopropane ring.

Table 1: Physical and Chemical Properties of **2,2-Dimethylcyclopropyl Cyanide**

Property	Value	Reference
Molecular Formula	C ₆ H ₉ N	[1] [2]
Molecular Weight	95.15 g/mol	[1] [2]
CAS Number	5722-11-2	[1] [2]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Purity	>97.0% (GC)	[1]
Flash Point	36 °C	[1]
Specific Gravity (20/20)	0.86	[1]
Refractive Index	1.43	[1]
Storage Temperature	Room temperature, recommended <15°C in a cool, dark place	[1]
Air Sensitivity	Air Sensitive, store under inert gas	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for **2,2-Dimethylcyclopropyl Cyanide** are not widely available in the literature, the following represents predicted data based on the analysis of similar chemical structures.

Table 2: Predicted Spectroscopic Data for **2,2-Dimethylcyclopropyl Cyanide**

Spectroscopy	Predicted Peaks
¹ H NMR	- Cyclopropyl protons (CH ₂ and CH): Multiplets in the range of 0.5-1.5 ppm.- Methyl protons (2 x CH ₃): Two singlets in the range of 1.0-1.3 ppm.
¹³ C NMR	- Quaternary carbon (C(CH ₃) ₂): ~15-25 ppm.- Methyl carbons (2 x CH ₃): ~20-30 ppm.- CH and CH ₂ carbons of the cyclopropane ring: ~10-20 ppm.- Nitrile carbon (CN): ~115-125 ppm.
IR Spectroscopy	- C-H stretching (alkane): 2850-3000 cm ⁻¹ .- C≡N stretching (nitrile): A sharp, medium-intensity peak around 2240-2260 cm ⁻¹ .

Chemical Properties and Reactivity

2,2-Dimethylcyclopropyl cyanide exhibits reactivity typical of nitriles, with the cyclopropane ring being relatively stable under many conditions.

Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. The hydrolysis of **2,2-dimethylcyclopropyl cyanide** would yield 2,2-dimethylcyclopropanecarboxylic acid, a key intermediate in the synthesis of the drug Cilastatin.^[3]

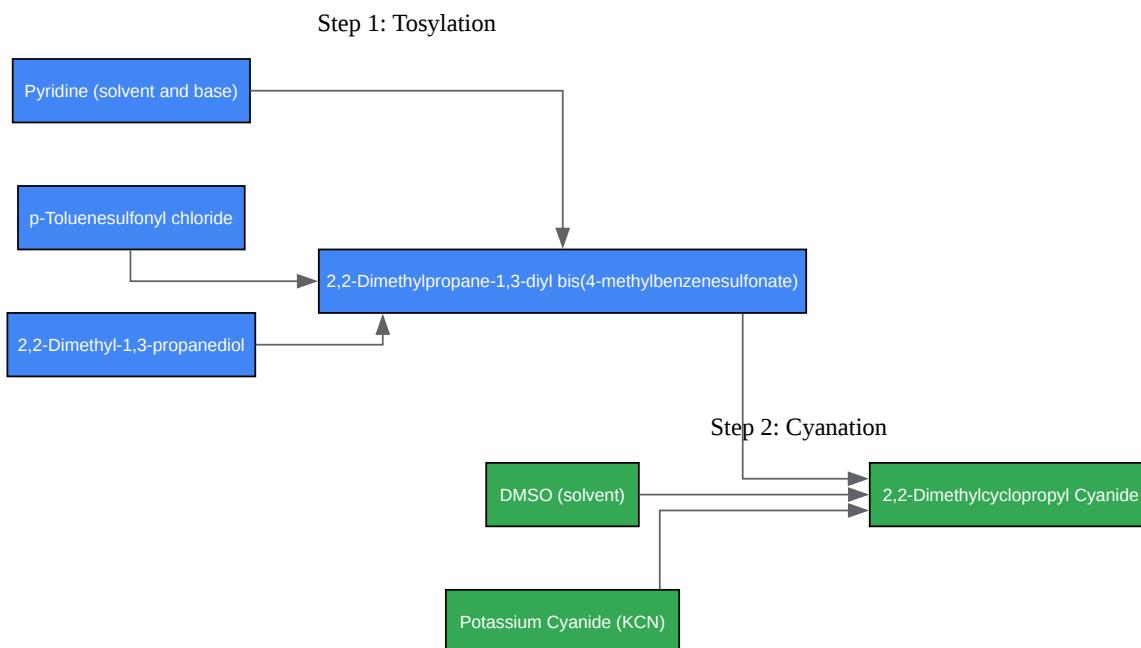
- Acid-catalyzed hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.^[4] The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water.
- Base-catalyzed hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This reaction initially forms the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.^[4]

Reduction

The nitrile group can be reduced to a primary amine, which would yield (2,2-dimethylcyclopropyl)methanamine. This transformation can be achieved using several reducing

agents:

- Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.[5]
- Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction often requires elevated temperature and pressure.[5][6]


Experimental Protocols

The following are representative experimental protocols for the synthesis and transformation of **2,2-Dimethylcyclopropyl Cyanide**, based on established chemical literature.

Synthesis of 2,2-Dimethylcyclopropyl Cyanide

This protocol is adapted from a patented synthesis of 2,2-dimethylcyclopropanecarboxylic acid, where the cyanide is a key intermediate.[7]

Experimental Workflow: Synthesis of **2,2-Dimethylcyclopropyl Cyanide**

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2,2-Dimethylcyclopropyl Cyanide**.

Protocol:

- Step 1: Tosylation of 2,2-Dimethyl-1,3-propanediol. In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2,2-dimethyl-1,3-propanediol in pyridine. Cool the mixture in an ice bath. Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ditosylate.

- Step 2: Cyanation. In a flask under a nitrogen atmosphere, dissolve the ditosylate in dimethyl sulfoxide (DMSO). Add potassium cyanide and heat the mixture to a temperature of 120-140°C. Monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. The crude **2,2-dimethylcyclopropyl cyanide** can be purified by vacuum distillation.

Hydrolysis to 2,2-Dimethylcyclopropanecarboxylic Acid

Protocol:

- To a round-bottom flask, add **2,2-dimethylcyclopropyl cyanide** and a 20% aqueous solution of sulfuric acid.
- Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
- Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,2-dimethylcyclopropanecarboxylic acid.

Reduction to (2,2-Dimethylcyclopropyl)methanamine

Protocol using LiAlH₄:

- To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride in anhydrous diethyl ether.
- Cool the suspension in an ice bath and add a solution of **2,2-dimethylcyclopropyl cyanide** in anhydrous diethyl ether dropwise.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

- Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash it with diethyl ether.
- Dry the combined filtrate over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield the primary amine.

Applications in Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often used to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.^{[1][8]} While **2,2-dimethylcyclopropyl cyanide** itself is not an active pharmaceutical ingredient, its derivatives are of significant interest.

As previously mentioned, the corresponding carboxylic acid is a crucial building block for Cilastatin, an inhibitor of the enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.^[3] The amine derivative obtained from the reduction of **2,2-dimethylcyclopropyl cyanide** can serve as a precursor for the synthesis of various other biologically active molecules.

Safety Information

2,2-Dimethylcyclopropyl cyanide is a flammable liquid and vapor. It is harmful if swallowed and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.^[1] Care should be taken to avoid contact with skin and eyes. Due to its air sensitivity, it should be stored under an inert atmosphere. As with all cyanides, it is highly toxic.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2,2-Dimethylcyclopropyl Cyanide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129274#physical-and-chemical-properties-of-2-2-dimethylcyclopropyl-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com